molecular formula C13H20O2S B6296743 Ethyl 5-hexylthiophene-2-carboxylate CAS No. 1100763-47-0

Ethyl 5-hexylthiophene-2-carboxylate

Cat. No. B6296743
CAS RN: 1100763-47-0
M. Wt: 240.36 g/mol
InChI Key: KNZKHYMHJGZKMP-UHFFFAOYSA-N
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Description

Ethyl 5-hexylthiophene-2-carboxylate (EHCTC) is a heterocyclic organic compound . It has a molecular weight of 240.37 . The IUPAC name for this compound is ethyl 5-hexyl-2-thiophenecarboxylate . It is typically in liquid form .


Molecular Structure Analysis

The InChI code for Ethyl 5-hexylthiophene-2-carboxylate is 1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-12 (16-11)13 (14)15-4-2/h9-10H,3-8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-hexylthiophene-2-carboxylate is a liquid . Its molecular weight is 240.37 . The compound’s specific physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results.

Scientific Research Applications

Therapeutic Applications

Synthetic thiophene derivatives have shown promise in various therapeutic areas. They exhibit antimicrobial , analgesic and anti-inflammatory , antihypertensive , and antitumor activity . These properties make them valuable in the development of new medications and treatments .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . Their unique electronic properties are advantageous for creating efficient and durable lighting solutions .

Corrosion Inhibition

Thiophene compounds also serve as inhibitors of corrosion for metals. This application is crucial in protecting industrial equipment and infrastructure from degradation .

Safety and Hazards

For safety information and potential hazards related to Ethyl 5-hexylthiophene-2-carboxylate, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive safety and handling guidelines.

properties

IUPAC Name

ethyl 5-hexylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-3-5-6-7-8-11-9-10-12(16-11)13(14)15-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZKHYMHJGZKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hexylthiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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